(2E)-3-[5-(difluoromethyl)-1-methyl-1H-pyrazol-3-yl]prop-2-enoic acid
CAS No.: 2169669-00-3
Cat. No.: VC4926683
Molecular Formula: C8H8F2N2O2
Molecular Weight: 202.161
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2169669-00-3 |
|---|---|
| Molecular Formula | C8H8F2N2O2 |
| Molecular Weight | 202.161 |
| IUPAC Name | (E)-3-[5-(difluoromethyl)-1-methylpyrazol-3-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C8H8F2N2O2/c1-12-6(8(9)10)4-5(11-12)2-3-7(13)14/h2-4,8H,1H3,(H,13,14)/b3-2+ |
| Standard InChI Key | JVUZQBZRGXINIL-NSCUHMNNSA-N |
| SMILES | CN1C(=CC(=N1)C=CC(=O)O)C(F)F |
Introduction
Chemical Structure and Nomenclature
Structural Features
The compound’s structure comprises:
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A pyrazole ring (1H-pyrazole) with:
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A difluoromethyl (–CF₂H) group at position 5.
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A methyl (–CH₃) group at position 1.
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A prop-2-enoic acid side chain [(2E)-CH₂CH₂COOH] at position 3, characterized by an E-configuration double bond between C2 and C3 .
The stereochemistry of the double bond is critical for molecular interactions in biological systems, influencing binding affinity and metabolic stability .
Synthesis and Optimization
Pyrazole Core Formation
The pyrazole ring is typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or α,β-unsaturated carbonyl compounds. For example:
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Step 1: Reaction of methyl hydrazine with ethyl 2-difluoroacetoacetate under acidic conditions yields 5-(difluoromethyl)-1-methyl-1H-pyrazole-3-carboxylate .
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Step 2: Hydrolysis of the ester to the carboxylic acid using NaOH/H₂O .
Optimization Challenges
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Regioselectivity: Competing formation of 3- vs. 5-substituted pyrazole isomers requires careful control of reaction temperature and catalysts (e.g., KI or NaI) .
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Isomer Purity: Chromatography or recrystallization (e.g., using ethanol/water mixtures) achieves >99% purity .
Physical and Chemical Properties
Physicochemical Data
| Property | Value/Description | Source Analogue |
|---|---|---|
| Melting Point | 195–198°C (predicted) | |
| Solubility | Slightly soluble in DMSO, sparingly in methanol | |
| logP | 1.2 (estimated) | |
| pKa | 3.5–4.0 (carboxylic acid) |
Stability and Reactivity
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Hydrolytic Sensitivity: Stable under neutral conditions but prone to decarboxylation in strong acids/bases .
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Photoreactivity: The conjugated double bond may undergo [2+2] cycloaddition under UV light.
Applications and Biological Relevance
Agrochemical Intermediates
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